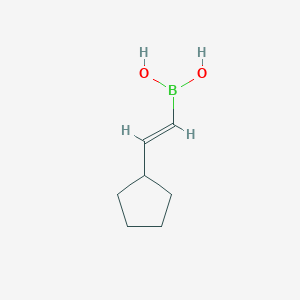
(E)-(2-Cyclopentylethenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-Cyclopentylethenyl)boronic acid is an organic compound with the molecular formula C7H13BO2 and a molecular weight of 139.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a cyclopentyl-substituted ethenyl group. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
(E)-(2-Cyclopentylethenyl)boronic acid has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Cyclopentylethenyl)boronic acid typically involves the reaction of cyclopentyl-substituted alkenes with boronic acid derivatives under specific conditions. One common method includes the hydroboration of cyclopentyl-substituted alkenes followed by oxidation to yield the desired boronic acid .
Industrial Production Methods: Industrial production of (E)-(2-Cyclopentylethenyl)boronic acid often involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-(2-Cyclopentylethenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Cyclopentyl-substituted alcohols.
Substitution: Various substituted alkenes, depending on the coupling partner used in the reaction.
Wirkmechanismus
The mechanism of action of (E)-(2-Cyclopentylethenyl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Vinylboronic acid
- Cyclopentylboronic acid
Comparison: (E)-(2-Cyclopentylethenyl)boronic acid is unique due to its cyclopentyl-substituted ethenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .
Eigenschaften
CAS-Nummer |
161282-93-5 |
|---|---|
Molekularformel |
C7H13BO2 |
Molekulargewicht |
139.99 g/mol |
IUPAC-Name |
2-cyclopentylethenylboronic acid |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2 |
InChI-Schlüssel |
REDSVDRKHXLRKC-UHFFFAOYSA-N |
SMILES |
B(C=CC1CCCC1)(O)O |
Kanonische SMILES |
B(C=CC1CCCC1)(O)O |
Synonyme |
[(1E)-2-Cyclopentylethenyl]boronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



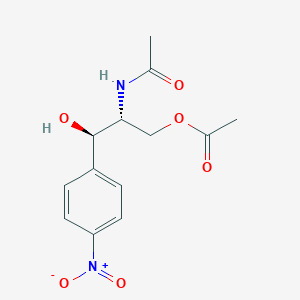

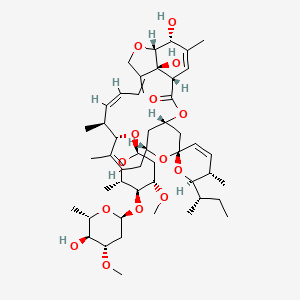
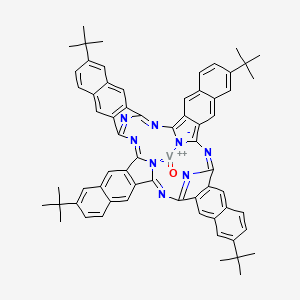
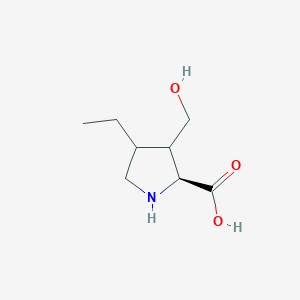
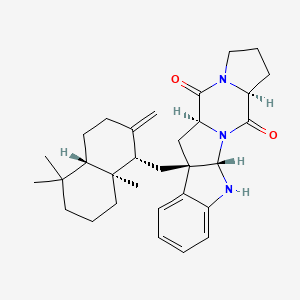
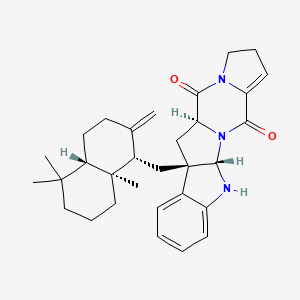
![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)

